2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

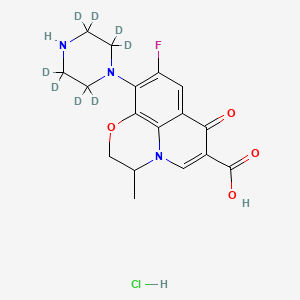

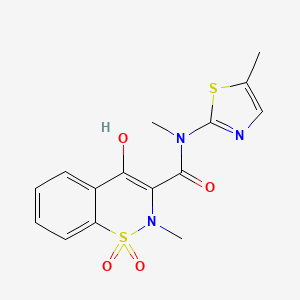

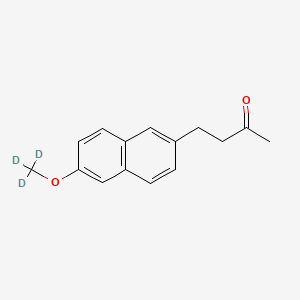

“2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is a product used for proteomics research . It is a metabolite of Repaglinide , an antidiabetic drug . The molecular formula of this compound is C27H36N2O6 .

Molecular Structure Analysis

The molecular formula of “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is C27H36N2O6 . The molecular weight is 484.593.Applications De Recherche Scientifique

- The derivative 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide may exhibit improved pharmacokinetics or other beneficial effects. Researchers explore its potential as an alternative or adjunct therapy for diabetes management .

- Investigating the impact of this compound on insulin sensitivity and metabolic parameters could provide valuable insights into managing metabolic syndrome .

- Potential mechanisms include improved endothelial function, anti-inflammatory properties, and modulation of lipid metabolism .

- Investigating its potential in neurodegenerative conditions like Alzheimer’s disease or Parkinson’s disease is an exciting avenue for research .

- Potential mechanisms include modulation of insulin-like growth factor (IGF) signaling pathways and inhibition of angiogenesis .

Diabetes Management

Metabolic Syndrome and Insulin Resistance

Cardiovascular Health

Neuroprotection and Neurodegenerative Diseases

Cancer Therapy

Drug Delivery Systems

Mécanisme D'action

Target of Action

The primary target of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake of glucose from the bloodstream into cells .

Mode of Action

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide acts by binding to the β cells of the pancreas, stimulating them to release insulin . This increase in insulin levels promotes the uptake of glucose by cells, thereby reducing the concentration of glucose in the bloodstream .

Biochemical Pathways

The action of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide affects the insulin signaling pathway. By stimulating the release of insulin, it enhances the activity of this pathway, promoting the transport of glucose into cells and its subsequent metabolism for energy production .

Pharmacokinetics

The pharmacokinetic properties of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide include its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable, with a bioavailability of 56% . It is extensively protein-bound (>98%) and is metabolized in the liver through oxidation and glucuronidation . The elimination half-life of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is approximately 1 hour, and it is primarily excreted in the feces (90%) and to a lesser extent in the urine (8%) .

Result of Action

The molecular and cellular effects of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide’s action include an increase in insulin levels and a decrease in blood glucose levels . At the cellular level, it promotes the uptake of glucose by cells, contributing to the regulation of blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide. Factors such as diet, exercise, and overall health status can affect the body’s response to this compound. For instance, a diet high in carbohydrates can increase blood glucose levels, potentially requiring a higher dose of the compound for effective blood glucose control . Similarly, exercise can enhance insulin sensitivity, potentially enhancing the efficacy of the compound . The compound’s stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C .

Propriétés

IUPAC Name |

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBGPVQRXZSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675819 |

Source

|

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874908-12-0 |

Source

|

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

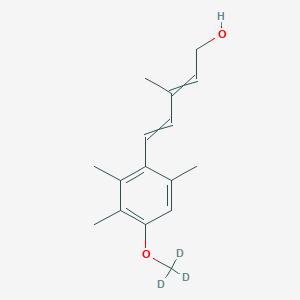

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

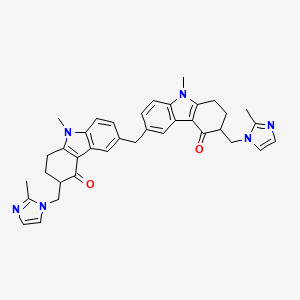

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

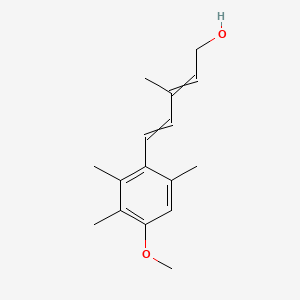

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)